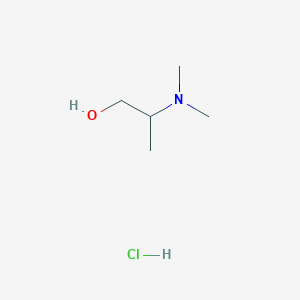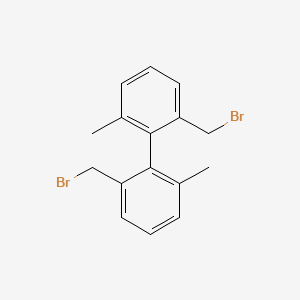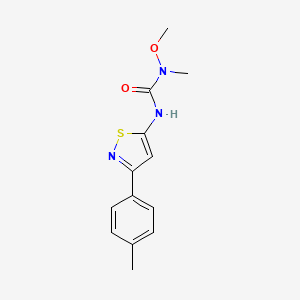
N-Methoxy-N-methyl-N'-(3-(4-methylphenyl)-5-isothiazolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an isothiazolyl group attached to a urea backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methoxy-N-methylurea with 3-(4-methylphenyl)-5-isothiazolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiazolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound is believed to inhibit the release and synthesis of β-amyloid peptides, which are implicated in the pathogenesis of the disease . This inhibition occurs through the modulation of enzymatic pathways involved in β-amyloid production.
相似化合物的比较
Similar Compounds
- N-Methoxy-N-methyl-N-phenylurea
- N-Methoxy-N-methyl-N’-(4-methylphenyl)urea
- N-Methoxy-N-methyl-N’-(3-phenyl-5-isothiazolyl)urea
Uniqueness
N-Methoxy-N-methyl-N’-(3-(4-methylphenyl)-5-isothiazolyl)urea is unique due to the presence of the isothiazolyl group, which imparts specific chemical and biological properties
属性
CAS 编号 |
96017-88-8 |
|---|---|
分子式 |
C13H15N3O2S |
分子量 |
277.34 g/mol |
IUPAC 名称 |
1-methoxy-1-methyl-3-[3-(4-methylphenyl)-1,2-thiazol-5-yl]urea |
InChI |
InChI=1S/C13H15N3O2S/c1-9-4-6-10(7-5-9)11-8-12(19-15-11)14-13(17)16(2)18-3/h4-8H,1-3H3,(H,14,17) |
InChI 键 |
WRURXLMTKAYHJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2)NC(=O)N(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
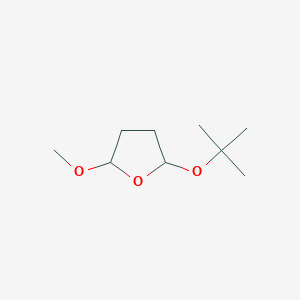
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)
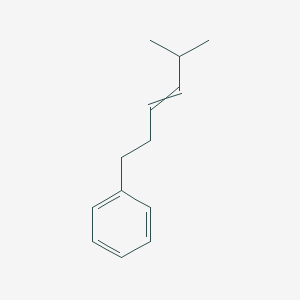
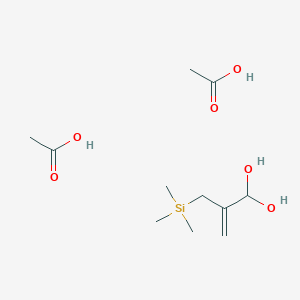
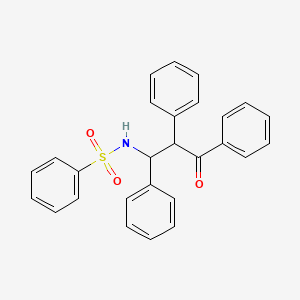
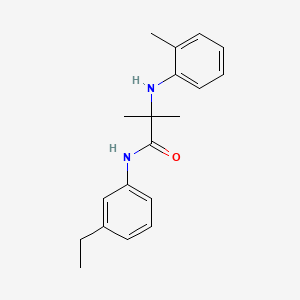
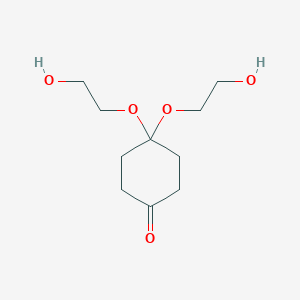
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)
